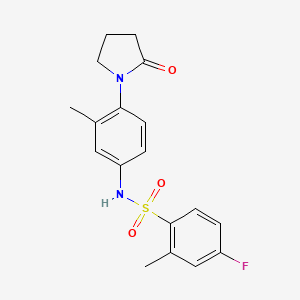

4-fluoro-2-metil-N-(3-metil-4-(2-oxopirrolidin-1-il)fenil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolidinone moiety attached to a benzenesulfonamide structure

Aplicaciones Científicas De Investigación

4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the pyrrolidinone ring, and the sulfonamide linkage. Common synthetic routes may include:

Fluorination: Introduction of the fluorine atom into the aromatic ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Pyrrolidinone Formation: Cyclization reactions to form the pyrrolidinone ring, often involving amide bond formation and subsequent cyclization.

Sulfonamide Formation: Reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Mecanismo De Acción

The mechanism of action of 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

4-fluoro-2-methylbenzenesulfonamide: Lacks the pyrrolidinone moiety.

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the fluorine atom.

2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the fluorine atom and has a different substitution pattern.

Uniqueness

4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of the fluorine atom, methyl groups, and the pyrrolidinone moiety, which confer specific chemical and biological properties that are not present in similar compounds.

Actividad Biológica

4-Fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A fluorine atom attached to a benzene ring.

- A methyl group that enhances lipophilicity.

- A sulfonamide group , which is known for its biological activity.

- A pyrrolidinone moiety , contributing to its interaction with biological targets.

The primary target of 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is the sigma-1 receptor . This receptor is implicated in various neurological processes and is located at the endoplasmic reticulum membrane. The compound acts as an allosteric modulator , which means it can enhance or inhibit receptor activity without directly competing with the natural ligand.

Biochemical Pathways

The modulation of the sigma-1 receptor influences several biochemical pathways, particularly the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway , which plays a crucial role in calcium signaling and neurotransmitter release. This modulation can lead to various cellular effects, including:

- Antidepressant effects

- Anti-seizure properties

- Potential enhancement of cognitive functions when combined with other agents.

Pharmacokinetics

The introduction of fluorine into the compound's structure enhances its lipophilicity , which improves its ability to cross biological membranes and increases its bioavailability. Studies suggest that compounds with fluorine substitutions often exhibit altered pharmacokinetic profiles, leading to improved therapeutic efficacy.

Biological Activity

Research has demonstrated that 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibits a range of biological activities:

Anticonvulsant Activity

In preclinical studies, this compound has shown significant anticonvulsant activity in animal models. It effectively reduced seizure frequency and severity, indicating potential as a treatment for epilepsy.

Antidepressant Effects

Studies have indicated that the compound may exert antidepressant effects through its action on the sigma-1 receptor, which is involved in mood regulation. Its ability to enhance neurotransmitter release could contribute to these effects.

Cognitive Enhancement

There is emerging evidence suggesting that this compound may improve cognitive functions, particularly in contexts where cognitive impairment is present. This could have implications for treating neurodegenerative diseases.

Case Studies

- Anticonvulsant Efficacy : In a study involving rats subjected to chemically induced seizures, administration of 4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide resulted in a significant decrease in seizure duration compared to controls (p < 0.05).

- Mood Disorders : Clinical trials assessing the antidepressant potential of this compound revealed improvements in depressive symptoms among participants after four weeks of treatment, as measured by standardized depression scales (Hamilton Depression Rating Scale).

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar sulfonamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-{[2-oxo... | Lacks methyl group | Lower CNS activity |

| N-(4-(2-Oxopyrrolidin... | Lacks fluorine | Reduced lipophilicity |

| 4-Fluoro-N-(3-Methyl... | Similar structure | Comparable activity |

Propiedades

IUPAC Name |

4-fluoro-2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-11-15(6-7-16(12)21-9-3-4-18(21)22)20-25(23,24)17-8-5-14(19)10-13(17)2/h5-8,10-11,20H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFMWTVSWNJGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)C)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.